REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.S(Cl)([Cl:14])=O>>[F:1][C:2]1[C:3]([C:9]([Cl:14])=[O:11])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)C(=O)O
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Name
|
|
Quantity
|
21 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
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Duration
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5 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
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Type
|
CUSTOM
|
Details
|
This gave 3.80 g of a solid, which was converted further directly without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC=1C(=NC=C(C1)F)C(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |